molecular formula C5H7N3S B2989768 5-cyclopropyl-1,2-dihydro-3H-1,2,4-triazole-3-thione CAS No. 75570-09-1

5-cyclopropyl-1,2-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B2989768
CAS No.: 75570-09-1
M. Wt: 141.19
InChI Key: UXLAKBJTDVLSLL-UHFFFAOYSA-N
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Description

5-cyclopropyl-1,2-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by a triazole ring fused with a thione group and a cyclopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-1,2-dihydro-3H-1,2,4-triazole-3-thione can be achieved through several methods. One common approach involves the cyclocondensation reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with α-chloroacetone or α-chloroacetonitrile in refluxing acetic acid . Another method includes the reaction of nitrile compounds with hydrazine in the presence of a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-1,2-dihydro-3H-1,2,4-triazole-3-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1,2-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of microbial growth or the modulation of biological pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclopropyl-1,2-dihydro-3H-1,2,4-triazole-3-thione is unique due to its cyclopropyl substituent, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-cyclopropyl-1,2-dihydro-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c9-5-6-4(7-8-5)3-1-2-3/h3H,1-2H2,(H2,6,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLAKBJTDVLSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=S)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75570-09-1
Record name 5-cyclopropyl-1H-1,2,4-triazole-3-thiol
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